Dimethylmaleate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

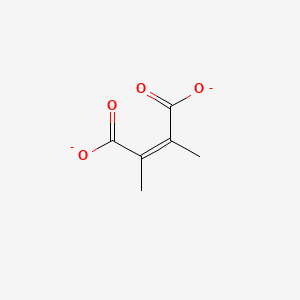

Dimethylmaleate(2-) is a dicarboxylic acid dianion that is obtained from dimethylmaleic acid by removal of a proton from each of the carboxylic acid groups. It derives from a maleate(2-). It is a conjugate base of a dimethylmaleic acid.

Applications De Recherche Scientifique

Chemical Synthesis

Dimethyl maleate is widely utilized in organic synthesis due to its reactivity as a dienophile in Diels-Alder reactions. It plays a significant role in the formation of complex organic molecules, including:

- Cross-Coupling Reactions : Dimethyl maleate is used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

- Heterocyclic Synthesis : It contributes to the synthesis of various heterocycles, which are essential in medicinal chemistry.

- Polyester Resin Production : When reacted with polyols, dimethyl maleate forms polyester resins that are used in coatings and adhesives .

Polymer Chemistry

Dimethyl maleate is integral to polymer chemistry, particularly in the production of copolymers and modifying existing polymers:

- Copolymers : It acts as a comonomer in copolymerization with vinyl monomers such as styrene and acrylates, enhancing properties like flexibility and adhesion .

- Internal Modifiers : Used to improve the glass transition temperature of polymers like vinyl chloride and styrene, it enhances the mechanical properties of polymer films .

Pharmaceuticals

In the pharmaceutical industry, dimethyl maleate serves as an important intermediate for synthesizing various drug compounds. Its ability to modify biological activity makes it valuable in drug development processes .

Agricultural Applications

Dimethyl maleate finds applications in agrochemicals, where it is used as an intermediate for producing herbicides and pesticides. Its reactivity allows for the development of new agrochemical formulations that improve crop yields and pest resistance .

Paints and Coatings

The compound is also employed in the formulation of paints and coatings due to its ability to enhance adhesion and durability. Dimethyl maleate contributes to the production of high-performance coatings that resist environmental degradation .

Data Table: Applications of Dimethyl Maleate

| Application Area | Specific Uses | Impact/Benefits |

|---|---|---|

| Chemical Synthesis | Cross-coupling, heterocyclic compounds | Facilitates complex organic synthesis |

| Polymer Chemistry | Copolymerization with vinyl monomers | Enhances flexibility and adhesion |

| Pharmaceuticals | Intermediate for drug synthesis | Modifies biological activity |

| Agricultural Chemicals | Intermediate for herbicides/pesticides | Improves crop yields and pest resistance |

| Paints & Coatings | Formulation of durable coatings | Enhances adhesion and environmental resistance |

Case Studies

-

Cross-Coupling Reactions :

A study demonstrated that dimethyl maleate effectively participates in palladium-catalyzed cross-coupling reactions, yielding high purity products with excellent yields. The findings highlighted its efficiency in forming stable carbon-carbon bonds necessary for complex molecule construction. -

Polyester Resin Development :

Research indicated that incorporating dimethyl maleate into polyester formulations significantly improved thermal stability and mechanical properties. This enhancement allows for broader applications in automotive and construction materials. -

Agrochemical Formulation :

A case study involving the synthesis of a novel herbicide using dimethyl maleate showcased its potential to increase efficacy against specific weed species while minimizing environmental impact through targeted delivery mechanisms.

Propriétés

Formule moléculaire |

C6H6O4-2 |

|---|---|

Poids moléculaire |

142.11 g/mol |

Nom IUPAC |

(Z)-2,3-dimethylbut-2-enedioate |

InChI |

InChI=1S/C6H8O4/c1-3(5(7)8)4(2)6(9)10/h1-2H3,(H,7,8)(H,9,10)/p-2/b4-3- |

Clé InChI |

CGBYBGVMDAPUIH-ARJAWSKDSA-L |

SMILES |

CC(=C(C)C(=O)[O-])C(=O)[O-] |

SMILES isomérique |

C/C(=C(\C)/C(=O)[O-])/C(=O)[O-] |

SMILES canonique |

CC(=C(C)C(=O)[O-])C(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.